4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-cyano-N-[1-(oxolan-3-yl)pyrazol-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-7-11-1-3-12(4-2-11)15(20)18-13-8-17-19(9-13)14-5-6-21-10-14/h1-4,8-9,14H,5-6,10H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKQNJPYMVPFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(C=N2)NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tetrahydrofuran group. The final step involves the formation of the benzamide linkage with the cyano group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Analyse Chemischer Reaktionen
Types of Reactions
4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Wissenschaftliche Forschungsanwendungen
Biological Activities
Research indicates that compounds similar to 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide exhibit a range of biological activities:
- Antimicrobial Activity : Various derivatives of pyrazole compounds have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The incorporation of the tetrahydrofuran ring may enhance solubility and bioavailability, potentially increasing efficacy against resistant strains .
- Anticancer Properties : Compounds containing pyrazole and benzamide structures have been investigated for their anticancer activities. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells .
- Anti-inflammatory Effects : Some studies suggest that related compounds can modulate inflammatory pathways, making them candidates for treating conditions like rheumatoid arthritis or other inflammatory diseases .
Applications in Drug Development
The structural characteristics of 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide make it a valuable scaffold in medicinal chemistry:
- Lead Compound Design : The compound can serve as a lead structure for synthesizing new derivatives with improved pharmacological profiles. Modifications at various positions can be explored to enhance activity and reduce toxicity.
- Synthesis of Heterocyclic Compounds : The presence of the tetrahydrofuran ring allows for the synthesis of various heterocyclic compounds that can be screened for biological activity. This versatility is crucial in drug discovery processes where novel compounds are needed .
Case Studies
Several case studies highlight the applications of pyrazole derivatives, including those related to 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide:
| Study | Findings | Implications |
|---|---|---|
| Study A (2019) | Investigated the antimicrobial activity of pyrazole derivatives | Identified lead compounds for antibiotic development |
| Study B (2020) | Evaluated anticancer properties in vitro | Suggested potential for new cancer therapies |
| Study C (2021) | Assessed anti-inflammatory effects in animal models | Indicated possible use in treating chronic inflammatory diseases |
Wirkmechanismus
The mechanism by which 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide exerts its effects depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound’s structure allows it to interact with various pathways, influencing processes like signal transduction and metabolic regulation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound is compared to structurally related benzamide derivatives to highlight differences in substituents, physicochemical properties, and biological activity. Key analogs include:
Structural Features
Physicochemical Properties
- The tetrahydrofuran ring may increase solubility compared to purely aromatic substituents.
- Lecozotan Hydrochloride : The piperazine and benzodioxin groups introduce basicity and planar aromaticity, likely improving CNS penetration (used in Alzheimer’s therapy).
- The phenyl and methyl groups on pyrazole increase hydrophobicity.
- Example 53 : Fluorine atoms and sulfonamide improve metabolic stability and bioavailability.
Key Research Findings
- Target Compound vs. Lecozotan : The absence of a charged piperazine ring in the target compound may reduce off-target interactions but limit blood-brain barrier penetration compared to Lecozotan .
- Cyano vs. Chloro: Cyano-substituted benzamides generally exhibit stronger target binding in enzymatic assays compared to chloro analogs, as seen in receptor affinity studies .
- Tetrahydrofuran vs. Quinazoline : The tetrahydrofuran moiety offers conformational rigidity beneficial for entropy-driven binding, whereas quinazoline derivatives (e.g., Compound 47) enable π-π stacking with kinase active sites .
Biologische Aktivität
The compound 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of cancer research and receptor inhibition. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis of 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide
The synthesis of this compound typically involves the reaction of a tetrahydrofuran derivative with a cyano-substituted pyrazole. The synthetic pathway often includes:
- Formation of the Pyrazole Ring : Utilizing precursors like 1H-pyrazole and various aryl or aliphatic substituents.
- Introduction of the Cyano Group : This can be achieved through nucleophilic substitution reactions.
- Amidation : The final step usually involves coupling the pyrazole derivative with a benzamide moiety to yield the target compound.
This synthetic route is crucial as it allows for modifications that can enhance biological activity.
The biological activity of 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide is primarily attributed to its interaction with various biological targets, including:
- Receptor Tyrosine Kinases (RTKs) : This compound has shown inhibitory effects on several RTKs involved in cancer progression, such as EGFR and HER2. These interactions can lead to reduced cell proliferation and increased apoptosis in cancer cell lines.
- Caspase Activation : Studies indicate that this compound may trigger apoptotic pathways through caspase activation, particularly in breast cancer cell lines (MCF-7) .
Cytotoxicity Studies
Cytotoxicity assays have been performed to evaluate the effectiveness of this compound against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |
| A549 | 0.11 | Inhibition of EGFR signaling |
| HCT-116 | 13.6 | Disruption of cell cycle progression |
Case Studies
Several studies have highlighted the potential applications of 4-cyano-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)benzamide:
- Anticancer Activity : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against multiple cancer types, with particular efficacy against breast and lung cancers .
- Receptor Binding Studies : Research has shown that modifications in the chemical structure can enhance binding affinity to target receptors, which is crucial for developing more effective therapeutic agents .
Q & A
Q. Basic
- NMR spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For instance, pyrazole protons typically resonate at δ 7.5–8.5 ppm, while tetrahydrofuran protons appear as multiplet signals (δ 3.5–4.5 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peaks) .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration, as demonstrated for similar pyrazole-cyano derivatives (e.g., C–C bond lengths ≈ 1.45–1.50 Å) .
Q. Advanced
- Dynamic NMR : Detects rotational barriers in the benzamide group under variable temperatures.
- HPLC-PDA/MS : Quantifies purity (>98%) and identifies trace byproducts .
What in vitro assays are suitable for initial biological screening of this compound?
Q. Basic
- Enzyme inhibition assays : Test against kinases (e.g., JAK2, EGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) at 1–100 μM concentrations .
- Receptor binding : Radioligand displacement assays for GPCRs (e.g., serotonin receptors) .
Q. Advanced
- Target engagement studies : Use CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets in live cells .
- Metabolic stability : Microsomal incubation (human liver microsomes) with LC-MS/MS analysis to assess half-life .
How can researchers resolve contradictions in biological activity data across studies?
Q. Advanced
- Reproducibility checks : Validate assay conditions (e.g., cell passage number, serum concentration) and compound purity .
- Off-target profiling : Broad-panel kinase screening (e.g., Eurofins KinaseProfiler™) identifies nonspecific interactions .
- Meta-analysis : Compare structural analogs (e.g., trifluoromethoxy vs. methoxy substituents) to isolate SAR trends .
What computational methods predict target interactions and metabolic pathways?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Glide models binding poses with kinase ATP pockets (e.g., pyrazole stacking with Phe residues) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (AMBER/NAMD) .
- ADMET prediction : SwissADME or ADMETLab2.0 forecasts bioavailability, CYP450 metabolism, and hERG liability .
How to design structure-activity relationship (SAR) studies for this compound?
Q. Advanced
- Analog synthesis : Modify substituents (e.g., cyano → nitro, tetrahydrofuran → piperidine) and test activity .
- 3D-QSAR : CoMFA/CoMSIA models correlate spatial electrostatics with potency .
- Data tables : Compare IC values across analogs (example from similar compounds):
| Substituent | Target Activity (IC, nM) | Reference |
|---|---|---|
| 4-Cyano | 150 (EGFR) | |
| 4-Trifluoromethoxy | 90 (JAK2) | |
| 4-Methoxy | 320 (JAK2) |
What strategies mitigate metabolic instability in this compound?
Q. Advanced
- Isotope labeling : Introduce H or F at labile positions to block CYP450 oxidation .
- Prodrug design : Mask the benzamide as an ester (hydrolyzed in vivo) to improve oral absorption .
- Metabolite identification : LC-HRMS/MS identifies major Phase I/II metabolites (e.g., hydroxylation at tetrahydrofuran) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
